
GLP-1R agonist 17
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
GLP-1R agonist 17 is a synthetic compound designed to mimic the effects of glucagon-like peptide-1 (GLP-1), a hormone involved in the regulation of glucose metabolism. GLP-1R agonists are primarily used in the treatment of type 2 diabetes mellitus due to their ability to enhance insulin secretion, inhibit glucagon release, and promote satiety. These compounds have also shown potential in the treatment of obesity and other metabolic disorders.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of GLP-1R agonist 17 involves several steps, including the formation of peptide bonds and the incorporation of specific amino acid residues. One common method involves solid-phase peptide synthesis (SPPS), where the peptide chain is assembled step-by-step on a solid support. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound often involves recombinant DNA technology. This method includes the insertion of the gene encoding the peptide into a suitable expression system, such as Escherichia coli or yeast. The expressed peptide is then purified using chromatographic techniques and further modified chemically to enhance its stability and bioavailability .
化学反应分析
Types of Reactions
GLP-1R agonist 17 can undergo various chemical reactions, including:
Oxidation: This reaction can occur at specific amino acid residues, such as methionine, leading to the formation of sulfoxides.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed
Oxidation: Formation of sulfoxides and other oxidized derivatives.
Reduction: Formation of free thiols from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
科学研究应用
GLP-1R agonist 17 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in glucose metabolism and insulin secretion.
Industry: Utilized in the development of new peptide-based drugs and therapeutic formulations.
作用机制
GLP-1R agonist 17 exerts its effects by binding to the glucagon-like peptide-1 receptor (GLP-1R), a G-protein coupled receptor expressed on pancreatic beta cells. Upon binding, the receptor undergoes a conformational change that activates intracellular signaling pathways, leading to the secretion of insulin and inhibition of glucagon release. This results in improved glucose homeostasis and reduced blood sugar levels . Additionally, GLP-1R agonists can delay gastric emptying and promote satiety, contributing to weight loss .
相似化合物的比较
Similar Compounds
Exenatide: A GLP-1R agonist derived from the saliva of the Gila monster.
Liraglutide: A long-acting GLP-1R agonist used for the treatment of type 2 diabetes mellitus and obesity.
Semaglutide: A GLP-1R agonist with a longer half-life, allowing for once-weekly dosing.
Uniqueness
GLP-1R agonist 17 is unique due to its specific amino acid sequence and modifications that enhance its stability and bioavailability. Unlike some other GLP-1R agonists, it may have a different binding affinity and efficacy profile, making it a valuable addition to the therapeutic arsenal for metabolic disorders .
属性
分子式 |
C28H26ClFN4O4S |
|---|---|
分子量 |
569.0 g/mol |
IUPAC 名称 |
2-[[4-[6-[(4-chloro-2-fluorophenyl)methoxy]pyridin-2-yl]-3,6-dihydro-2H-pyridin-1-yl]methyl]-1-[[(2S)-oxetan-2-yl]methyl]thieno[2,3-d]imidazole-5-carboxylic acid |
InChI |
InChI=1S/C28H26ClFN4O4S/c29-19-5-4-18(21(30)12-19)16-38-26-3-1-2-22(31-26)17-6-9-33(10-7-17)15-25-32-27-23(13-24(39-27)28(35)36)34(25)14-20-8-11-37-20/h1-6,12-13,20H,7-11,14-16H2,(H,35,36)/t20-/m0/s1 |
InChI 键 |
YEDSVKMEFJLSRW-FQEVSTJZSA-N |
手性 SMILES |
C1CO[C@@H]1CN2C3=C(N=C2CN4CCC(=CC4)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)Cl)F)SC(=C3)C(=O)O |
规范 SMILES |
C1COC1CN2C3=C(N=C2CN4CCC(=CC4)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)Cl)F)SC(=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


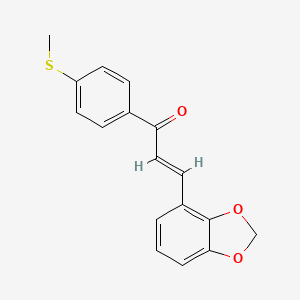
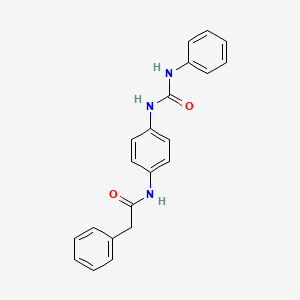
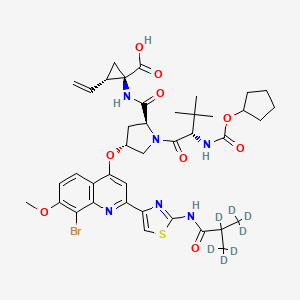
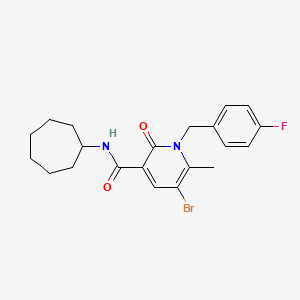
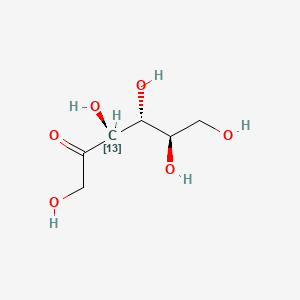
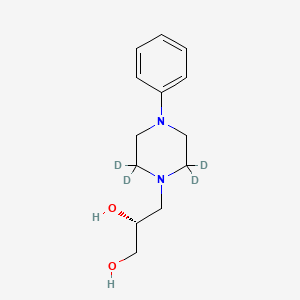
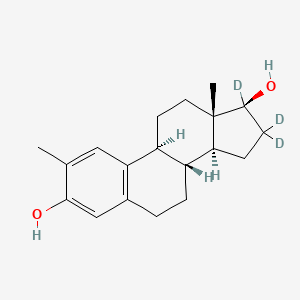

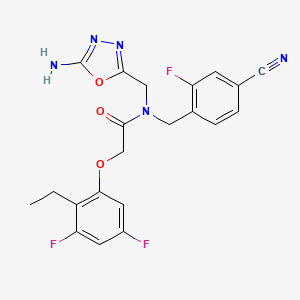
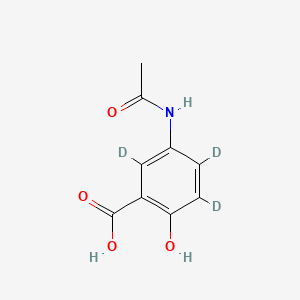
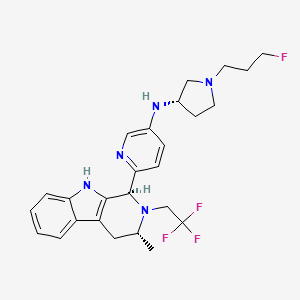


![6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6](/img/structure/B12412242.png)
